

KIN1148: A Technical Guide to a Novel RIG-I Agonist and Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

KIN1148 is a novel small-molecule agonist of Interferon Regulatory Factor 3 (IRF3) that functions as a potent vaccine adjuvant.[1][2] A derivative of the benzothiazole compound KIN1000, **KIN1148** was developed through structure-activity relationship (SAR) studies to possess improved solubility and pharmacokinetic properties.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **KIN1148**, including its mechanism of action, experimental protocols, and available data presented for easy reference.

Chemical Structure and Physicochemical Properties

KIN1148, with the formal name N-benzo[1,2-d:3,4-d']bisthiazol-2-yl-2-naphthalenecarboxamide, is a small molecule with a molecular weight of 361.44 g/mol and a chemical formula of C₁₉H₁₁N₃OS₂. Its structure is characterized by a central benzobisthiazole core linked to a naphthalene carboxamide moiety. This lipophilic compound has a calculated LogP (cLogP) of 4.76, indicating limited solubility in aqueous solutions.[4] For experimental use, KIN1148 is typically dissolved in dimethyl sulfoxide (DMSO).



Property	Value	Source
Chemical Formula	C19H11N3OS2	
Molecular Weight	361.44 g/mol	[3]
CAS Number	1428729-56-9	[3]
Formal Name	N-benzo[1,2-d:3,4-d']bisthiazol-2-yl-2-naphthalenecarboxamide	[3]
cLogP	4.76 [4]	
Solubility	DMSO: ≥ 100 mg/mL (276.67 mM)	
Appearance	Light yellow to yellow solid [2]	

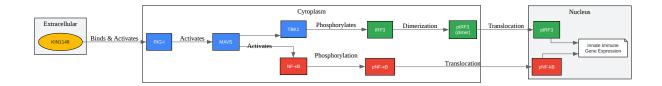
Mechanism of Action: A RIG-I-Mediated Immune Response

KIN1148 exerts its adjuvant effect by directly engaging the retinoic acid-inducible gene I (RIG-I), a key pathogen recognition receptor in the innate immune system.[3][5] This interaction triggers a signaling cascade that leads to the activation of two critical transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB).[1][3]

The activation of RIG-I by **KIN1148** is notable for its non-canonical nature. Unlike viral RNA, **KIN1148** binding does not induce ATPase activity or compete with ATP.[5][6] Instead, it promotes RIG-I self-oligomerization, a crucial step in the activation of downstream signaling.[3] This leads to the recruitment of signaling partners such as TRIM25, 14-3-3ɛ, DHX15, TBK1, and NEMO, which assemble on the MAVS adaptor protein.[3]

The subsequent activation of IRF3 and NF-κB drives the expression of a distinct transcriptional program. This program is characterized by the upregulation of innate immune genes, chemokines, and cytokines, including CCL2, CCL3, CCL4, CCL7, CXCL10, IL-1β, and IL-8.[3] This robust innate immune response ultimately enhances the adaptive immune response to coadministered vaccine antigens, leading to increased antibody production and T-cell activation. [3][5]





Click to download full resolution via product page

Caption: **KIN1148** signaling pathway initiating innate immunity.

Biological Activity and In Vivo Efficacy

KIN1148 has demonstrated significant biological activity both in vitro and in vivo. It induces dose-dependent nuclear translocation of IRF3 in PH5CH8 cells and activates IRF3-responsive promoters.[2] Furthermore, it leads to a greater induction of endogenous IRF3-dependent genes like ISG54 and OASL compared to its parent compound.[2]

In animal models, **KIN1148** has shown considerable promise as a vaccine adjuvant. When formulated in liposomes and administered intramuscularly to mice with a suboptimal dose of an influenza vaccine, it provided protection against a lethal viral challenge.[1] This protection was associated with an enhanced influenza virus-specific IL-10 and Th2 response by T cells.[1] Prime-boost immunization with the **KIN1148**-adjuvanted vaccine induced antibodies capable of inhibiting influenza virus hemagglutinin and neutralizing viral infectivity.[1]



Parameter	Result	Experimental Model	Source
IRF3 Nuclear Translocation	Dose-dependent increase	PH5CH8 cells	[2]
IRF3-dependent Gene Expression	Increased ISG54 and OASL	PH5CH8 cells	[2]
In Vivo Protection	Protection from lethal influenza challenge	C57BL/6 mice	[1]
Antibody Response	Increased neutralizing antibodies	C57BL/6 mice	[1]
T-cell Response	Induced influenza- specific IL-10 and Th2 response	C57BL/6 mice	[1]

Experimental Protocols Liposomal Formulation of KIN1148

For in vivo studies, **KIN1148** is formulated into liposomes to improve its delivery and adjuvant activity.[4]

Materials:

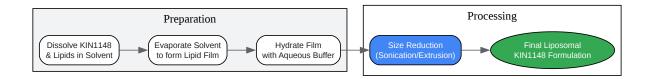
- KIN1148
- Phospholipids (e.g., DOPC, cholesterol)
- Organic solvent (e.g., chloroform or ethanol)
- Phosphate-buffered saline (PBS)

Protocol:

• Dissolve **KIN1148** and phospholipids in the organic solvent.



- Create a thin lipid film by evaporating the solvent using a rotary evaporator or a stream of nitrogen gas.[7]
- Hydrate the lipid film with PBS.[7]
- The resulting mixture can be further processed by sonication or extrusion to create unilamellar vesicles of a desired size.
- For a final formulation used in mouse studies, liposomes containing KIN1148 (5 mg/mL) and phospholipids (40 mg/mL) are prepared.[2]



Click to download full resolution via product page

Caption: Workflow for preparing liposomal KIN1148.

In Vitro IRF3 and NF-kB Activation Assay

This protocol describes how to assess the activation of IRF3 and NF-κB in cell culture following treatment with **KIN1148**.

Materials:

- HEK293 cells
- Complete Dulbecco's Modified Eagle Medium (cDMEM) with 10% FBS
- KIN1148 stock solution (10 mM in DMSO)
- DMSO (vehicle control)
- Sendai virus (SeV) (positive control for RIG-I activation)



- · Lysis buffer
- Antibodies for Western blot (p-IRF3, total IRF3, p-NF-κB, total NF-κB, and a loading control like GAPDH)

Protocol:

- Plate HEK293 cells and grow to 80-90% confluency.
- Treat cells with KIN1148 at desired concentrations (e.g., 10 or 20 μM) for various time points (e.g., up to 12 hours).[1] Include vehicle control (0.5% DMSO) and positive control (SeV infection) groups.[1]
- After treatment, wash cells with cold PBS and lyse them.
- Perform Western blot analysis on the cell lysates to detect the phosphorylated (activated) and total forms of IRF3 and NF-κB.

In Vivo Murine Influenza Challenge Study

This protocol outlines a prime-boost immunization and challenge study in mice to evaluate the adjuvant efficacy of **KIN1148**.

Materials:

- C57BL/6 mice
- Suboptimal dose of a split influenza virus vaccine (e.g., H1N1 A/California/07/2009)
- Liposomal KIN1148
- Vehicle control (blank liposomes)
- Mouse-adapted lethal influenza virus (e.g., A/California/04/2009)

Protocol:

 Divide mice into experimental groups: vaccine + KIN1148, vaccine + vehicle, and vaccine + PBS.

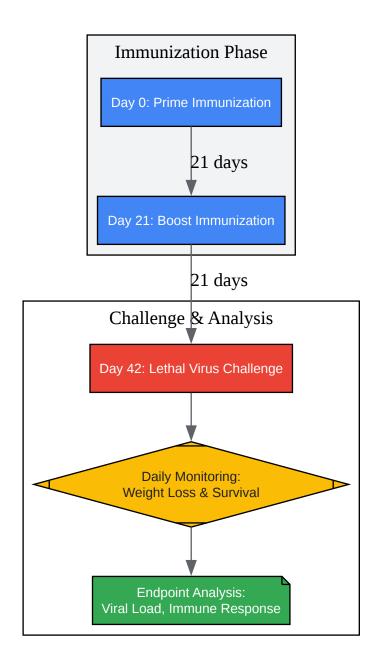
Foundational & Exploratory





- On day 0 (prime), immunize mice intramuscularly with the respective formulations. A typical dose is 50 μg of **KIN1148** and 400 μg of phospholipid per mouse.[2]
- On day 21 (boost), administer a second immunization.
- On day 42, challenge the mice with a lethal dose (e.g., 10x LD₅₀) of the mouse-adapted influenza virus.
- Monitor mice daily for weight loss and survival for a defined period (e.g., 14 days).
- At specific time points post-challenge, tissues can be harvested to measure viral load and analyze immune responses (e.g., antibody titers, T-cell responses).





Click to download full resolution via product page

Caption: In vivo experimental workflow for KIN1148 adjuvant efficacy.

Pharmacokinetic Properties

While **KIN1148** was specifically designed for improved pharmacokinetic properties compared to its predecessor KIN1000, detailed quantitative data on its absorption, distribution, metabolism, and excretion (ADME) are not yet publicly available.[3] The improved solubility and formulation



in liposomes suggest efforts to enhance its bioavailability and in vivo stability.[3][4] Further studies are required to fully characterize the pharmacokinetic profile of **KIN1148**.

Conclusion

KIN1148 is a promising small-molecule RIG-I agonist with potent adjuvant activity. Its well-defined chemical structure, demonstrated mechanism of action through the activation of IRF3 and NF-κB, and in vivo efficacy in preclinical models make it a compelling candidate for further development as a vaccine adjuvant. The provided data and experimental outlines serve as a valuable resource for researchers and drug development professionals interested in harnessing the potential of KIN1148 to enhance vaccine-induced immunity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. curehunter.com [curehunter.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [KIN1148: A Technical Guide to a Novel RIG-I Agonist and Vaccine Adjuvant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608346#chemical-structure-and-properties-of-kin1148]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com